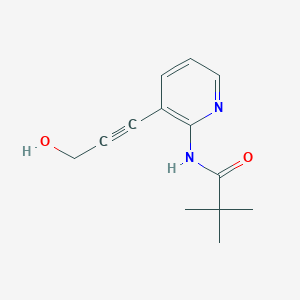

N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide

Vue d'ensemble

Description

N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide is a heterocyclic compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxypropynyl group and a pivalamide group. It is used in various fields of research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide typically involves the following steps:

- **Hydroxypropynyl

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and propargyl alcohol.

Formation of Intermediate: The intermediate compound is formed by reacting 2-bromopyridine with propargyl alcohol under basic conditions, typically using a base like potassium carbonate.

Activité Biologique

N-(3-(3-Hydroxyprop-1-ynyl)pyridin-2-yl)pivalamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, including mechanisms of action, effects on various cellular pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a hydroxypropynyl group and a pivalamide moiety. The molecular formula is with a molecular weight of approximately 230.28 g/mol. The presence of the hydroxypropynyl group suggests potential interactions with biological pathways, particularly those involving kinases and inflammatory processes.

Inhibition of Kinase Activity

Research indicates that compounds similar to this compound may inhibit various kinases involved in cell cycle regulation and DNA repair. For instance, certain biarylamine compounds have been shown to inhibit Checkpoint Kinase 1 (CHK1), which is critical for managing DNA damage responses and cell cycle checkpoints . Inhibition of CHK1 can lead to sensitization of cancer cells to genotoxic therapies, highlighting the potential role of this compound in cancer treatment.

Targeting Glioma Stem Cells

A related study on 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, another derivative containing a similar hydroxypropynyl group, demonstrated its ability to suppress glioma stem-like cells (GSCs) . GSCs are implicated in tumor recurrence and resistance to therapy. The compound inhibited sphere formation and reduced the expression of stemness markers such as CD133, Sox2, Notch2, and β-catenin. This suggests that this compound could exhibit similar properties in targeting GSCs.

Biological Activity Data Table

| Biological Activity | Effect | Reference |

|---|---|---|

| CHK1 Inhibition | Sensitizes cancer cells to therapies | |

| GSC Suppression | Inhibits sphere formation | |

| Stemness Marker Reduction | Decreases CD133, Sox2, Notch2 |

Case Study 1: CHK1 Inhibition in Cancer Therapy

In a study focusing on CHK1 inhibitors, it was found that compounds that target this kinase can enhance the efficacy of DNA-damaging agents used in chemotherapy. The inhibition of CHK1 leads to increased apoptosis in cancer cells by preventing them from repairing DNA damage effectively. This mechanism underscores the potential application of this compound in combination therapies for cancer treatment.

Case Study 2: Targeting Glioma Stem Cells

A significant study demonstrated that targeting GSCs with compounds like 5-bromo derivatives can effectively reduce tumor growth and improve treatment outcomes in glioblastoma patients. By inhibiting the pathways that maintain GSC populations, these compounds could lead to more effective treatments for aggressive brain tumors.

Propriétés

IUPAC Name |

N-[3-(3-hydroxyprop-1-ynyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,3)12(17)15-11-10(7-5-9-16)6-4-8-14-11/h4,6,8,16H,9H2,1-3H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGMOHGJJCWVEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.